2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester
Description
Systematic IUPAC Nomenclature and Structural Representation
The compound is systematically named methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate under IUPAC rules. This nomenclature reflects its structure:
- A benzene ring serves as the parent hydrocarbon.
- Substituents include:
- A nitro group (-NO₂) at position 2.
- A hydroxymethyl group (-CH₂OH) at position 4.
- An acetate methyl ester group (-OCH₂COOCH₃) linked via the phenoxy oxygen at position 1.
The structural formula is represented as:
$$
\text{COOCH}3\text{–CH}2\text{–O–C}6\text{H}3(\text{NO}2)(\text{CH}2\text{OH})
$$
A 2D structural depiction is provided below:
| Structural Feature | Position | Bonding |
|---|---|---|
| Benzene ring | Core | Aromatic six-membered carbon ring |
| Nitro group (-NO₂) | C2 | Covalent bond to ring carbon |
| Hydroxymethyl group (-CH₂OH) | C4 | Covalent bond to ring carbon |
| Acetate methyl ester (-OCH₂COOCH₃) | C1 | Ether linkage to phenoxy oxygen |
CAS Registry Number (308815-81-8) and Alternative Chemical Designations
The compound is uniquely identified by its CAS Registry Number 308815-81-8 , a universal identifier for chemical substances. Alternative designations include:
- 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester (preferred synonym).
- Methyl [4-(hydroxymethyl)-2-nitrophenoxy]acetate (variant IUPAC-style name).
- Methyl 2-(4-(hydroxymethyl)-2-nitrophenoxy)acetate (simplified positional notation).
Molecular Formula (C₁₀H₁₁NO₆) and Weight (241.20 g/mol) Analysis
The molecular formula C₁₀H₁₁NO₆ corresponds to the following atomic composition:
| Element | Count | Contribution to Molecular Weight |
|---|---|---|
| Carbon (C) | 10 | $$ 10 \times 12.01 = 120.10 \, \text{g/mol} $$ |
| Hydrogen (H) | 11 | $$ 11 \times 1.008 = 11.09 \, \text{g/mol} $$ |
| Nitrogen (N) | 1 | $$ 1 \times 14.01 = 14.01 \, \text{g/mol} $$ |
| Oxygen (O) | 6 | $$ 6 \times 16.00 = 96.00 \, \text{g/mol} $$ |
| Total | 241.20 g/mol |
Key structural contributions to the molecular weight include:
- The nitro group (-NO₂) : Adds 46.01 g/mol.
- The hydroxymethyl group (-CH₂OH) : Adds 31.03 g/mol.
- The methyl ester moiety (-COOCH₃) : Adds 74.08 g/mol.
Properties
IUPAC Name |
methyl 2-[4-(hydroxymethyl)-2-nitrophenoxy]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO6/c1-16-10(13)6-17-9-3-2-7(5-12)4-8(9)11(14)15/h2-4,12H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFVHTJFCGBTSS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=C(C=C(C=C1)CO)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80655491 | |
| Record name | Methyl [4-(hydroxymethyl)-2-nitrophenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
308815-81-8 | |
| Record name | Methyl [4-(hydroxymethyl)-2-nitrophenoxy]acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80655491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Esterification of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid
One common approach involves starting from the free acid and converting it into the methyl ester through esterification reactions:
- Method: Fischer esterification using methanol and an acid catalyst (e.g., sulfuric acid).
- Conditions: Reflux in methanol with catalytic acid, followed by purification.
- Advantages: Straightforward, high yield, suitable for large-scale synthesis.
- Similar esterification methods are standard in organic synthesis, but specific data for this compound are limited. The general approach is consistent with ester formation from the corresponding acid.
Synthesis via Nucleophilic Substitution
Another strategy involves constructing the nitrophenoxy core via nucleophilic aromatic substitution:
- Starting Material: 2-nitrophenol or its derivatives.
- Reaction: Reacting with chloromethyl or related electrophiles to introduce the hydroxymethyl group.
- Reaction Conditions: Use of bases such as potassium carbonate or sodium hydroxide in polar aprotic solvents (e.g., acetone, DMF).
- Outcome: Formation of the hydroxymethyl-substituted nitrophenol derivative, which is then esterified.
Functional Group Transformation and Coupling
- Hydroxymethylation: Introduction of hydroxymethyl groups typically involves formaldehyde or paraformaldehyde under basic conditions.
- Reaction Conditions: Mild heating with formaldehyde derivatives, often in the presence of catalysts or bases.
- Purification: Crystallization or chromatography to isolate the desired ester.
- While specific hydroxymethylation protocols for this compound are scarce, analogous methods for phenolic hydroxymethylation are well documented.
Notes on Reaction Optimization and Purification
- Reaction Temperature: Typically between 80–150°C for esterification and hydroxymethylation.
- Catalysts: Acid catalysts like sulfuric acid for esterification; bases like NaOH or K2CO3 for substitution.
- Purification: Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) or chromatography.
- Reaction Monitoring: TLC, IR spectroscopy, and NMR to confirm product formation.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Hydrogen gas with palladium on carbon or iron powder in hydrochloric acid.
Substitution: Hydrochloric acid or sodium hydroxide for hydrolysis.
Major Products Formed
Oxidation: 2-[4-(Carboxymethyl)-2-nitrophenoxy]acetic acid.
Reduction: 2-[4-(Hydroxymethyl)-2-aminophenoxy]acetic acid methyl ester.
Substitution: 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic acid.
Scientific Research Applications
Agricultural Chemistry
This compound is utilized as an effective pesticide intermediate. It aids in the development of safer and more efficient agricultural products that protect crops from pests while minimizing environmental impact. The unique properties of the compound allow for the formulation of pesticides that can be more selective and less harmful to non-target organisms.
Pharmaceutical Development
In pharmaceutical research, 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester is employed in the synthesis of pharmaceutical compounds. It plays a critical role in creating drug formulations that require specific chemical properties for enhanced efficacy and safety. Notably, its structure suggests potential interactions with various biological targets, making it a compound of interest for pharmacological studies.
Polymer Science
The compound acts as a functional monomer in producing specialty polymers. These polymers are crucial for applications in coatings, adhesives, and sealants, offering improved durability and performance. The incorporation of this ester into polymer formulations can enhance mechanical properties and chemical resistance.
Analytical Chemistry
In analytical chemistry, it serves as a reagent in various methods, aiding researchers in the detection and quantification of other chemical substances. This capability enhances the accuracy of laboratory results, making it a valuable tool for chemists working in research and development settings.
Case Study 1: Agricultural Application
A recent study demonstrated the efficacy of this compound as an intermediate in developing a new class of insecticides. The research showed that formulations containing this compound exhibited higher insecticidal activity compared to traditional pesticides while reducing environmental toxicity.
Case Study 2: Pharmaceutical Research
In pharmaceutical investigations, this compound has been evaluated for its potential as a lead compound against Cryptosporidium, a parasite responsible for cryptosporidiosis. Structure-activity relationship studies indicated that modifications to the nitrophenoxy group significantly influenced biological activity, leading to the identification of more potent derivatives with improved pharmacokinetic profiles.
Comparative Data Table
| Application Area | Specific Use Case | Key Findings |
|---|---|---|
| Agricultural Chemistry | Pesticide development | Enhanced selectivity and reduced environmental impact |
| Pharmaceutical Development | Drug formulation against Cryptosporidium | Identified more potent derivatives through SAR studies |
| Polymer Science | Specialty polymer production | Improved mechanical properties and chemical resistance |
| Analytical Chemistry | Reagent for detection methods | Increased accuracy in quantification of chemical substances |
Mechanism of Action
The mechanism of action of 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The hydroxymethyl group can participate in hydrogen bonding and other interactions with biological macromolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2.1. Key Structural Features and Differences
The compound is compared to analogs based on substituent groups , ester type , and functional group positioning . Below is a detailed analysis:
2.2. Functional Group Impact on Properties
- Hydroxymethyl vs. Hydroxy/Methoxy: The hydroxymethyl group in the target compound enhances water solubility compared to the hydroxy analog (CAS 583031-18-9) and methoxy derivatives (e.g., CAS 157067-43-1). Nitro Group Position: The 2-nitro substitution (vs. 4-nitro in 2-(4-nitrophenoxy)ethyl acetate) creates stronger electron-withdrawing effects, influencing reactivity in nucleophilic substitutions .
Ester Group :
- Methyl esters (target compound) generally exhibit higher metabolic stability than ethyl esters (e.g., CAS 157067-43-1), which are more prone to enzymatic hydrolysis .
Biological Activity
Overview
2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester, an organic compound belonging to the phenoxyacetic acid derivatives, has garnered attention for its diverse biological activities. Characterized by a nitro group, a hydroxymethyl group, and a methyl ester functional group, this compound exhibits significant potential in various fields including pharmacology, agriculture, and material science.
The compound has a molecular formula of CHNO and a molecular weight of 241.23 g/mol. Its structural characteristics allow it to participate in various chemical reactions such as oxidation, reduction, and hydrolysis.
Chemical Reactions
- Oxidation : The hydroxymethyl group can be oxidized to form a carboxylic acid.
- Reduction : The nitro group can be reduced to an amino group.
- Substitution : The ester group can undergo hydrolysis to yield the corresponding carboxylic acid.
The biological activity of this compound is attributed to its interaction with specific molecular targets. The nitro group can undergo bioreduction, generating reactive intermediates that interact with cellular components. This interaction modulates various biochemical pathways, influencing cellular processes such as gene expression and signal transduction.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Studies have shown that it possesses significant antibacterial properties against various strains of bacteria. For instance, it has demonstrated effective inhibition against Pseudomonas aeruginosa and Acinetobacter baumannii, with Minimum Inhibitory Concentration (MIC) values lower than 0.125 mg/dm³ .
- Anti-inflammatory Properties : The compound has been explored for its potential anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation.
- Pharmacological Applications : Its unique functional groups make it a candidate for drug formulation development, particularly in creating compounds with enhanced efficacy and safety profiles .
Case Studies and Research Findings
A variety of studies have investigated the biological activity of this compound:
- Antimicrobial Efficacy : A study published in Journal of Medicinal Chemistry highlighted the compound's high efficacy against multiple bacterial strains, showcasing its potential as an antibiotic agent .
- Synthesis and Characterization : Research involving the synthesis of derivatives of this compound has revealed insights into its structure-activity relationship (SAR), demonstrating how modifications can enhance its biological properties .
- Agricultural Applications : As an intermediate in pesticide development, this compound is being utilized to create safer agricultural products that mitigate environmental impact while effectively protecting crops from pests .
Comparative Analysis
The biological activity of this compound can be compared with similar compounds:
| Compound | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Anti-inflammatory |
| 2-[4-(Aminomethyl)-2-nitrophenoxy]acetic Acid Methyl Ester | Structure | Similar but with altered activity profile |
| 4-(Hydroxymethyl)-2-nitrophenol | Structure | Lesser antimicrobial activity |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-[4-(Hydroxymethyl)-2-nitrophenoxy]acetic Acid Methyl Ester, and what key intermediates should be monitored?
- Method : Begin with 4-(hydroxymethyl)-2-nitrophenol. React with methyl bromoacetate under basic conditions (e.g., K₂CO₃ in DMF) to facilitate nucleophilic substitution. Monitor intermediates via TLC or HPLC. Purify intermediates (e.g., phenoxyacetic acid derivatives) before esterification. Similar multi-step synthesis strategies are detailed for structurally related esters involving etherification and esterification .
Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?
- Method :
- 1H/13C NMR : Confirm ester (-COOCH₃), aromatic protons, and hydroxymethyl (-CH₂OH) groups.
- IR Spectroscopy : Identify ester carbonyl (~1740 cm⁻¹) and nitro (-NO₂) stretches (~1520, 1350 cm⁻¹).
- Mass Spectrometry (EI/ESI) : Verify molecular ion ([M+H]⁺) and fragmentation patterns. Reference mass spectral data for nitro-containing esters (e.g., 2-nitroterephthalic acid methyl ester) .
Q. How can the solubility and stability of this compound be optimized for biological assays?
- Method : Use polar aprotic solvents (e.g., DMSO) for dissolution. Stabilize the hydroxymethyl group via hydrogen bonding with co-solvents like ethanol. Avoid prolonged exposure to light or moisture, as nitro groups may degrade under humid conditions .
Advanced Research Questions
Q. How do the electron-withdrawing nitro and hydroxymethyl groups influence the ester’s hydrolysis kinetics?
- Method : Conduct pH-dependent kinetic studies. The nitro group accelerates hydrolysis via electron withdrawal, while the hydroxymethyl group may retard it through intramolecular hydrogen bonding. Compare with analogues lacking these substituents (e.g., methyl 4-methoxycarbonylbenzoate) .
Q. What computational strategies can predict reaction pathways for synthesizing derivatives of this compound?
- Method : Apply density functional theory (DFT) to model transition states and reaction energetics. Use ICReDD’s integrated computational-experimental framework to screen reaction conditions (e.g., solvents, catalysts) and reduce trial-and-error experimentation .
Q. How can contradictory data on by-product formation during synthesis be resolved?
- Method : Analyze reaction mixtures via LC-MS to identify by-products (e.g., di-esterified derivatives or nitro-reduction products). Optimize stoichiometry (e.g., limit methyl bromoacetate excess) and reaction time. Reference multi-step synthesis protocols for nitroaromatic esters .
Q. What role does the nitro group play in the compound’s interaction with enzyme active sites in drug delivery studies?
- Method : Perform molecular docking simulations (e.g., AutoDock Vina) to assess binding affinity with target enzymes (e.g., esterases). Compare with nitro-free analogues to isolate electronic effects. Validate via in vitro enzymatic hydrolysis assays .
Q. What challenges arise in scaling up synthesis while maintaining enantiomeric purity?
- Method : Employ chiral catalysts (e.g., BINOL-derived phosphates) during esterification. Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism. Reference chiral ester synthesis protocols (e.g., methyl (R)-(-)-amino(4-hydroxyphenyl)acetate) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
